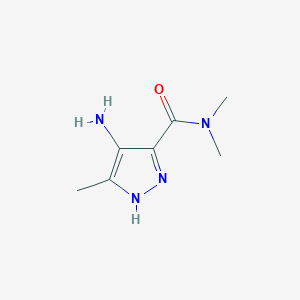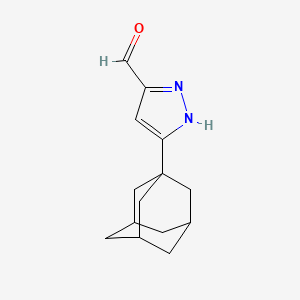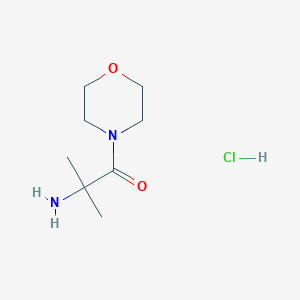
Chlorhydrate de 2-amino-2-méthyl-1-(4-morpholinyl)-1-propanone
Vue d'ensemble
Description
2-Amino-2-methyl-1-(4-morpholinyl)-1-propanone hydrochloride, also known as AM-2201, is a synthetic cannabinoid receptor agonist (SCRA) that has been used in scientific research since its discovery in 2011. It is a derivative of JWH-018 and was developed by the company Pfizer. AM-2201 has been studied for its potential therapeutic applications in pain management, cancer, and neurological disorders.
Applications De Recherche Scientifique
Synthèse d'agents antibactériens
Ce composé sert de précurseur dans la synthèse de divers agents antibactériens. Sa structure permet la création de dérivés de 2-aminothiazole, qui ont montré une efficacité contre les souches bactériennes multirésistantes. Ces dérivés peuvent être adaptés pour cibler des enzymes ou des voies métaboliques bactériennes spécifiques, ce qui les rend précieux dans le développement de nouveaux antibiotiques .
Applications antifongiques
Comme pour ses utilisations antibactériennes, le chlorhydrate de 2-amino-2-méthyl-1-(4-morpholinyl)-1-propanone peut être modifié pour produire des composés aux propriétés antifongiques. Le cycle morpholine fournit un échafaudage qui peut être modifié chimiquement pour améliorer la capacité du composé à perturber les membranes cellulaires fongiques ou à inhiber les enzymes fongiques essentielles .
Recherche anti-VIH
La polyvalence de ce composé s'étend au domaine de la recherche sur les médicaments anti-VIH. En servant de matière première pour la synthèse d'analogues hétérocycliques, il contribue à la création de composés susceptibles d'interférer avec le cycle de réplication du virus VIH, offrant des voies potentielles pour de nouveaux traitements .
Propriétés antioxydantes
Des recherches sur les capacités antioxydantes des dérivés du This compound sont en cours. Ces dérivés pourraient potentiellement neutraliser les radicaux libres et réduire le stress oxydatif, qui est un facteur contributif à diverses maladies chroniques .
Activité antitumorale
Le squelette du composé est utilisé pour développer des analogues ayant une activité antitumorale. Ces analogues peuvent être conçus pour cibler des lignées cellulaires cancéreuses spécifiques, fournissant une base pour le développement de thérapies anticancéreuses ciblées .
Utilisations anthelminthiques
En médecine vétérinaire, les dérivés de ce composé sont étudiés pour leurs propriétés anthelminthiques, ce qui pourrait conduire à de nouveaux traitements contre les infections parasitaires par les vers chez les animaux .
Effets anti-inflammatoires et analgésiques
La structure chimique du This compound permet la création de molécules qui présentent des effets anti-inflammatoires et analgésiques. Ceci est particulièrement utile dans le développement de nouveaux médicaments pour la gestion de la douleur .
Bloc de construction chimique
Au-delà de ses applications médicales, ce composé est un précieux bloc de construction en chimie organique. Il peut être utilisé pour synthétiser une large gamme d'entités chimiques, y compris des polymères, des colorants et d'autres matériaux fonctionnels .
Mécanisme D'action
The mechanism of action of 2-Amino-2-methyl-1-(4-morpholinyl)-1-propanone hydrochloride is thought to involve the activation of cannabinoid receptors CB1 and CB2. It has been shown to bind to and activate both receptors, resulting in the activation of downstream signaling pathways that lead to the physiological and biochemical effects observed.
Biochemical and Physiological Effects
2-Amino-2-methyl-1-(4-morpholinyl)-1-propanone hydrochloride has been shown to have analgesic and anti-inflammatory properties in animal models. It has also been shown to modulate the endocannabinoid system and its effects on neurological disorders such as Parkinson’s disease and Alzheimer’s disease. Additionally, it has been shown to have antiproliferative and proapoptotic activity in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Amino-2-methyl-1-(4-morpholinyl)-1-propanone hydrochloride in lab experiments is that it is a potent and selective agonist of the cannabinoid receptors. This allows for more precise control of the effects of the compound. Additionally, it has been shown to have a relatively low toxicity in animal models. The main limitation of using 2-Amino-2-methyl-1-(4-morpholinyl)-1-propanone hydrochloride in lab experiments is that it is not approved for human use and thus cannot be used in clinical trials.
Orientations Futures
Potential future directions for 2-Amino-2-methyl-1-(4-morpholinyl)-1-propanone hydrochloride include further research on its analgesic, anti-inflammatory, and antiproliferative properties. Additionally, it could be studied for its potential to modulate the endocannabinoid system and its effects on neurological disorders such as Parkinson’s disease and Alzheimer’s disease. Further research could also be done to explore the potential therapeutic applications of 2-Amino-2-methyl-1-(4-morpholinyl)-1-propanone hydrochloride in pain management, cancer, and other diseases. Finally, research could be done to further explore the advantages and limitations of using 2-Amino-2-methyl-1-(4-morpholinyl)-1-propanone hydrochloride in lab experiments.
Propriétés
IUPAC Name |
2-amino-2-methyl-1-morpholin-4-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-8(2,9)7(11)10-3-5-12-6-4-10;/h3-6,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCOOHOELLXQOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCOCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




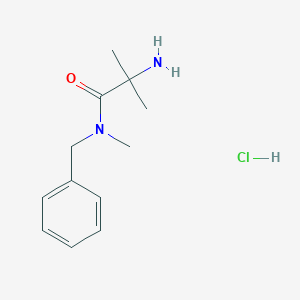

![2-Amino-n-[2-(dimethylamino)ethyl]acetamide dihydrochloride](/img/structure/B1527426.png)

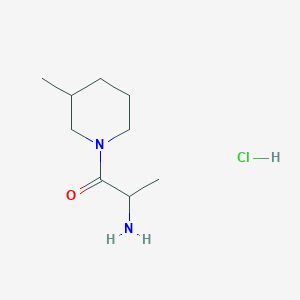

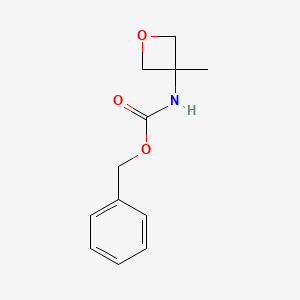
![6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B1527437.png)
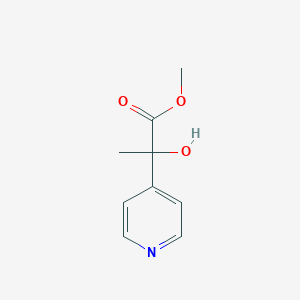
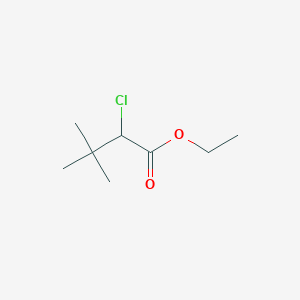
![(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1527441.png)
